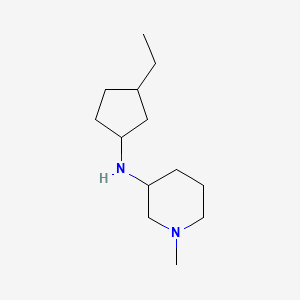![molecular formula C6H10N4O B7594981 N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETA and is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. ETA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide is not fully understood. However, it has been suggested that ETA may act as a chelating agent for metal ions, which can lead to the inhibition of enzymes and other biological processes. ETA has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ETA has antimicrobial and antifungal properties against various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. ETA has also been shown to have anticancer properties against various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. In addition, ETA has been shown to have neuroprotective properties, which may be attributed to its antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
ETA has several advantages and limitations for lab experiments. One advantage is that ETA is relatively easy to synthesize and purify, which makes it readily available for research purposes. ETA is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation is that ETA has low solubility in water, which can make it difficult to work with in aqueous solutions. ETA also has limited stability in acidic or basic conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research on N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide. One direction is to investigate its potential as a metalloprotein inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. Another direction is to study its potential as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. ETA can also be studied for its potential as a corrosion inhibitor for metals used in various industries. Finally, ETA can be further investigated for its potential as an antimicrobial and antifungal agent against various microorganisms.
Méthodes De Synthèse
The synthesis of N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has been described in various research papers. One of the methods involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with ethyl acetate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
ETA has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ETA has been investigated for its antimicrobial, antifungal, and anticancer properties. ETA has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, ETA has been used as a ligand for metal ions such as copper and zinc, which can be used in metalloprotein studies. In materials science, ETA has been investigated for its potential as a corrosion inhibitor for metals such as copper, steel, and aluminum.
Propriétés
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(11)7-3-2-6-8-4-9-10-6/h4H,2-3H2,1H3,(H,7,11)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCGIMJYQSRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)